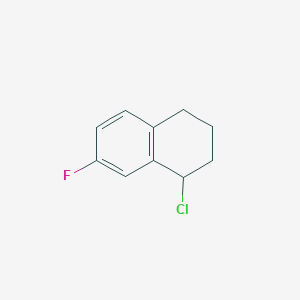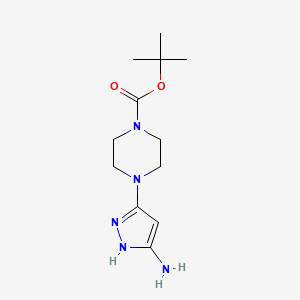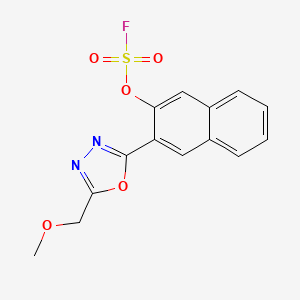
2-(3-Fluorosulfonyloxynaphthalen-2-yl)-5-(methoxymethyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluorosulfonyloxynaphthalen-2-yl)-5-(methoxymethyl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a fluorosulfonyloxy group attached to a naphthalene ring and a methoxymethyl group attached to the oxadiazole ring
Vorbereitungsmethoden
The synthesis of 2-(3-Fluorosulfonyloxynaphthalen-2-yl)-5-(methoxymethyl)-1,3,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Naphthalene Derivative Preparation: The starting material, a naphthalene derivative, is subjected to sulfonylation using a fluorosulfonyl chloride reagent under controlled conditions to introduce the fluorosulfonyloxy group.
Oxadiazole Ring Formation: The intermediate product is then reacted with hydrazine derivatives to form the 1,3,4-oxadiazole ring. This step often requires the use of dehydrating agents and specific reaction conditions to ensure the formation of the oxadiazole ring.
Methoxymethyl Group Introduction: Finally, the methoxymethyl group is introduced through a methylation reaction using methoxymethyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
2-(3-Fluorosulfonyloxynaphthalen-2-yl)-5-(methoxymethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or the fluorosulfonyloxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorosulfonyloxy group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of the methoxymethyl group and the formation of corresponding alcohols or acids.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluorosulfonyloxynaphthalen-2-yl)-5-(methoxymethyl)-1,3,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging and diagnostic applications.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as an antimicrobial or anticancer agent. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for drug development.
Industry: In industrial applications, the compound is used as a precursor for the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(3-Fluorosulfonyloxynaphthalen-2-yl)-5-(methoxymethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes and ultimately causing cell death. In anticancer applications, the compound may interfere with signaling pathways involved in cell proliferation and survival, leading to the inhibition of tumor growth.
Vergleich Mit ähnlichen Verbindungen
2-(3-Fluorosulfonyloxynaphthalen-2-yl)-5-(methoxymethyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2-(3-Chlorosulfonyloxynaphthalen-2-yl)-5-(methoxymethyl)-1,3,4-oxadiazole: This compound has a chlorosulfonyloxy group instead of a fluorosulfonyloxy group. The presence of chlorine instead of fluorine can affect the compound’s reactivity and biological activity.
2-(3-Methylsulfonyloxynaphthalen-2-yl)-5-(methoxymethyl)-1,3,4-oxadiazole: This compound has a methylsulfonyloxy group instead of a fluorosulfonyloxy group. The presence of a methyl group can influence the compound’s solubility and stability.
2-(3-Nitrosulfonyloxynaphthalen-2-yl)-5-(methoxymethyl)-1,3,4-oxadiazole: This compound has a nitrosulfonyloxy group instead of a fluorosulfonyloxy group. The presence of a nitro group can impact the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in the presence of the fluorosulfonyloxy group, which imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
IUPAC Name |
2-(3-fluorosulfonyloxynaphthalen-2-yl)-5-(methoxymethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O5S/c1-20-8-13-16-17-14(21-13)11-6-9-4-2-3-5-10(9)7-12(11)22-23(15,18)19/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXFTSCQLPOQSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)C2=CC3=CC=CC=C3C=C2OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine](/img/structure/B3015048.png)
![2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B3015050.png)
![Methyl 6-amino-[1,1'-biphenyl]-2-carboxylate](/img/structure/B3015051.png)
![3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B3015054.png)
![ethyl 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B3015056.png)

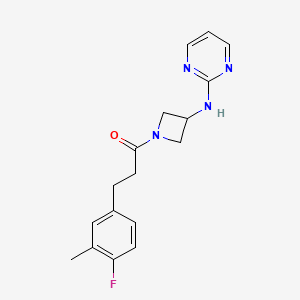
![N-(2,5-dichlorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B3015061.png)
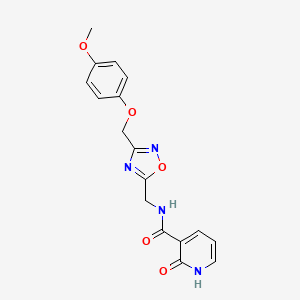
![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide](/img/structure/B3015065.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride](/img/structure/B3015067.png)
![2-chloro-4-[(2S,4S)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine-1-carbonyl]pyridine](/img/structure/B3015068.png)
